bromozinc(1+);2-fluorobenzene-5-ide-1-carbonitrile
Overview
Description
Bromozinc(1+);2-fluorobenzene-5-ide-1-carbonitrile is a chemical compound with the molecular formula C7H3BrFNZn. It is known for its applications in various fields of research and industry due to its unique chemical properties .
Preparation Methods
The synthesis of bromozinc(1+);2-fluorobenzene-5-ide-1-carbonitrile typically involves the reaction of 2-fluorobenzene-5-ide-1-carbonitrile with a bromozinc reagent. This reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions usually include a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity .
Chemical Reactions Analysis
Bromozinc(1+);2-fluorobenzene-5-ide-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromozinc group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bromozinc(1+);2-fluorobenzene-5-ide-1-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which bromozinc(1+);2-fluorobenzene-5-ide-1-carbonitrile exerts its effects involves its ability to participate in various chemical reactions. The bromozinc group acts as a nucleophile, allowing the compound to react with electrophiles and form new chemical bonds. This reactivity is facilitated by the presence of the fluorobenzene and carbonitrile groups, which influence the compound’s electronic properties .
Comparison with Similar Compounds
Bromozinc(1+);2-fluorobenzene-5-ide-1-carbonitrile can be compared with other similar compounds, such as:
Bromozinc(1+);1-chloro-2-fluorobenzene-4-ide: This compound has a similar structure but with a chlorine atom instead of a cyano group.
4-Cyano-3-fluorophenylzinc bromide: This compound is closely related and used in similar cross-coupling reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
bromozinc(1+);2-fluorobenzene-5-ide-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN.BrH.Zn/c8-7-4-2-1-3-6(7)5-9;;/h2-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTZPKLNLRXGFW-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=[C-]1)C#N)F.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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